1-(Chloromethyl)naphthalene-2-carbonitrile
Overview
Description
“1-(Chloromethyl)naphthalene-2-carbonitrile” is a chemical compound with the linear formula C10H7CH2Cl . Its molecular weight is 176.64 . It is a technical grade compound with an assay of ≥97.0% (GC) .
Synthesis Analysis
The synthesis of 1-(Chloromethyl)naphthalene and its derivatives has been studied in various contexts . For instance, the kinetics and dissociation mechanism of 1-(chloromethyl)naphthalene following 266nm photoexcitation have been investigated . Intermolecular nucleophilic dearomatization of 1-chloromethyl naphthalene with various activated methylene compounds has also been explored .Molecular Structure Analysis
The molecular structure of 1-(Chloromethyl)naphthalene can be represented by the SMILES string ClCc1cccc2ccccc12 . The InChI key for this compound is XMWGTKZEDLCVIG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(Chloromethyl)naphthalene is a solid substance with a deep brown color . It has a refractive index of n20/D 1.635 (lit.) . The boiling point is 167-169 °C/25 mmHg (lit.) , and the melting point is 32 °C (lit.) . The density of this compound is 1.18 g/mL at 25 °C (lit.) .Safety and Hazards
1-(Chloromethyl)naphthalene is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(chloromethyl)naphthalene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN/c13-7-12-10(8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGXGDVZXFSKFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)naphthalene-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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